Product packaging for 2-Bromo-5-(3-chloropropyl)thiophene(Cat. No.:)

2-Bromo-5-(3-chloropropyl)thiophene

Cat. No.: B13211159
M. Wt: 239.56 g/mol
InChI Key: IDRUBFKOSWPSHC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Thiophene (B33073) Chemistry

Thiophene, an aromatic heterocyclic compound containing a sulfur atom, serves as a fundamental building block in a vast array of organic molecules. The introduction of halogen atoms, such as bromine and chlorine, onto the thiophene ring dramatically influences its electronic properties and reactivity. Halogenated thiophenes are crucial intermediates in organic synthesis, primarily due to the facility with which the halogen atoms can be substituted or engaged in cross-coupling reactions. The bromine atom at the 2-position of the thiophene ring in the title compound is particularly susceptible to a variety of transformations, including Suzuki and Stille couplings, which are instrumental in forming carbon-carbon bonds.

Significance in Advanced Organic Synthesis and Materials Science

The dual functionality of 2-Bromo-5-(3-chloropropyl)thiophene makes it a highly valuable precursor. The bromo-substituent provides a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl or other organic fragments. Simultaneously, the 3-chloropropyl side chain offers a site for nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups. This orthogonal reactivity is a key feature that allows for the stepwise and controlled construction of complex target molecules.

In materials science, this compound is a promising monomer for the synthesis of functionalized polythiophenes. Polythiophenes are a class of conducting polymers with significant potential in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.govntu.edu.twrsc.org The ability to introduce specific functionalities via the chloropropyl chain allows for the fine-tuning of the polymer's electronic, optical, and morphological properties.

Overview of Current Research Trends on Disubstituted Thiophenes

Current research on disubstituted thiophenes is vibrant and multifaceted, with a strong focus on creating materials with tailored properties for specific applications.

Bromothiophene derivatives continue to be workhorses in organic synthesis. They are readily prepared and their reactivity in cross-coupling reactions is well-established, making them ideal starting materials for the synthesis of a diverse range of complex organic molecules and polymers. researchgate.netmdpi.comresearchgate.net

The incorporation of chloropropyl side chains onto thiophene rings is a strategic approach to introduce functionalizable tethers. This allows for the post-polymerization modification of polythiophenes or the attachment of specific moieties to thiophene-based small molecules, influencing properties such as solubility, self-assembly, and interaction with other materials.

The combination of a halogen atom on the thiophene ring and a halogenated alkyl side chain, as seen in this compound, represents a sophisticated strategy for creating highly versatile building blocks. This dual functionalization allows for a two-pronged approach to molecular design: the bromo group can direct the growth of a polymer backbone through cross-coupling, while the chloroalkyl chain can be used to introduce specific functionalities that dictate the material's ultimate performance in a device. Research in this area is geared towards developing materials with precisely controlled architectures and properties for advanced electronic applications. nih.govrsc.orgrsc.org

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from related compounds.

PropertyValue
CAS Number 1251389-32-8
Molecular Formula C₇H₈BrClS
Molecular Weight 243.56 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Likely soluble in common organic solvents

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 2-bromothiophene (B119243).

Step 1: Friedel-Crafts Acylation

The first step is a Friedel-Crafts acylation of 2-bromothiophene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the four-carbon acyl chain onto the thiophene ring, primarily at the 5-position due to the directing effect of the bromine atom. sigmaaldrich.comnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.comlscollege.ac.in

Step 2: Reduction of the Ketone

The resulting ketone, 1-(5-bromo-2-thienyl)-4-chlorobutan-1-one, is then reduced to the corresponding alkyl chain. A common method for this transformation is the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base, or the Clemmensen reduction, which employs a zinc-mercury amalgam in hydrochloric acid. These methods selectively reduce the carbonyl group without affecting the halogen substituents. derpharmachemica.com

Applications in Research

The unique structure of this compound makes it a valuable tool for researchers in several areas:

Monomer for Functional Polymers: It can be used as a monomer in polymerization reactions, such as Grignard Metathesis (GRIM) polymerization, to create well-defined polythiophenes. cmu.edursc.orgcore.ac.ukacs.org The bromo group participates in the polymerization, while the chloropropyl side chain remains available for subsequent functionalization.

Organic Electronics: Polymers derived from this monomer are being investigated for their potential in organic solar cells and field-effect transistors. The ability to modify the side chain allows for the optimization of the polymer's electronic properties and morphology, which are crucial for device performance. nih.govrsc.orgresearchgate.net

Intermediate in Multi-step Synthesis: The orthogonal reactivity of the two halogen atoms makes it an ideal intermediate for the synthesis of complex, multi-component molecules for pharmaceutical or materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrClS B13211159 2-Bromo-5-(3-chloropropyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

2-bromo-5-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8BrClS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5H2

InChI Key

IDRUBFKOSWPSHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCCCl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 3 Chloropropyl Thiophene and Analogous Structures

Direct Functionalization Strategies for Thiophene (B33073) Ring Systems

Direct functionalization of the thiophene core is a common and often straightforward approach to introduce desired substituents. The high reactivity of the thiophene ring towards electrophilic substitution allows for the introduction of halogens at specific positions, governed by the directing effects of existing substituents.

Regioselective Bromination of 5-(3-chloropropyl)thiophene Precursors

The synthesis of 2-Bromo-5-(3-chloropropyl)thiophene can be achieved through the regioselective bromination of a 5-(3-chloropropyl)thiophene precursor. The alkyl group at the 5-position directs electrophilic substitution primarily to the adjacent C2 position.

Electrophilic aromatic bromination is a widely used method for preparing aryl bromides. nih.gov Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mild and selective nature. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF) or a mixture of THF and hexane. For instance, 3-alkylthiophenes can be selectively brominated at the 2-position using NBS at low temperatures. rsc.org

A general procedure would involve dissolving 5-(3-chloropropyl)thiophene in an appropriate solvent and treating it with a brominating agent. The reaction conditions, such as temperature and reaction time, would be optimized to ensure high regioselectivity and yield. For example, the bromination of 3-alkylthiophenes has been successfully carried out by reacting them with NBS in a THF:hexane mixture at -5°C. rsc.org Another approach involves the use of n-BuLi at low temperatures (-78 °C) to facilitate selective lithiation at the 2-position, followed by quenching with bromine. google.com This method offers excellent control over the regioselectivity of bromination. google.com

The table below summarizes representative conditions for the regioselective bromination of substituted thiophenes, which can be adapted for the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperatureYieldReference
3-HexylthiopheneN-Bromosuccinimide (NBS)THF/Hexane (9:1)-5 °C52% rsc.org
3-Butylthiophenen-BuLi then Br2THF-78 °C- google.com
ThiopheneBromine in Acetic AcidAcetic Acid<10 °C- google.com
3-MethylthiophenePyridinium perbromideChloroform-5 °C95% google.com

Regioselective Chlorination of Brominated Thiophene Precursors

While less common for the synthesis of the target compound, it is theoretically possible to introduce the chloro substituent after bromination. This would involve the regioselective chlorination of a brominated thiophene precursor. However, controlling the regioselectivity of a second halogenation can be challenging due to the competing directing effects of the existing bromo and alkyl substituents.

Various chlorinating agents are available, including N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). tcichemicals.com The regioselectivity of the chlorination would depend on the reaction conditions and the nature of the starting material. For instance, the C3-chlorination of C2-substituted benzo[b]thiophenes has been achieved using sodium hypochlorite pentahydrate. nih.gov Newly developed chlorinating agents, such as N-Acetoxy-N-chloro-4-nitrobenzamide, have shown high reactivity and regioselectivity for the halogenation of heteroaromatic compounds. tcichemicals.com

Construction of the Thiophene Ring with Pre-Incorporated Substituents

An alternative and often more flexible approach to synthesizing highly substituted thiophenes is to construct the heterocyclic ring from acyclic precursors that already contain the desired substituents. This strategy allows for precise control over the substitution pattern of the final product. The reaction between a sulfur source and a suitably functionalized alkyne is a powerful method for this purpose. mdpi.comresearchgate.net

Heterocyclization Reactions Utilizing Sulfur and Alkyne Substrates

The formation of the thiophene ring through the cyclization of sulfur-containing alkyne substrates is a versatile synthetic strategy. mdpi.comresearchgate.net These reactions can be promoted by either metal catalysts or proceed under metal-free conditions.

Transition metal catalysts, particularly those based on palladium, copper, and gold, have been extensively used to promote the cyclization of sulfur-containing alkynes to form thiophenes. nih.govacs.org These metals can activate the alkyne functionality towards intramolecular nucleophilic attack by the sulfur atom. mdpi.comresearchgate.net

Palladium-catalyzed cyclizations are particularly noteworthy. For example, PdI2 in the presence of KI has been shown to effectively catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.govorganic-chemistry.org Copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes with CuX2 (X = Cl, Br) can lead to the formation of 3-halothiophenes. nih.gov Gold catalysts, such as Ph3PAuCl/AgSbF6, have been employed in the cascade cyclization of aryldiynes to produce halogenated benzo[b]naphtho[d]thiophenes. acs.org

The following table presents examples of metal-catalyzed thiophene synthesis from alkyne precursors.

CatalystSubstrateProductSolventTemperatureYieldReference
PdI2/KI1-Mercapto-3-yn-2-olsSubstituted ThiophenesMeOH50-100 °CGood to High nih.govorganic-chemistry.org
CuCl2(Z)-1-en-3-ynyl(butyl)sulfanes3-ChlorothiophenesMeCN-- nih.gov
Ph3PAuCl/AgSbF62-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisolesIodo-substituted benzo[b]naphtho[2,1-d]thiopheneCH2Cl2RefluxGood acs.org

In recent years, there has been a growing interest in developing metal-free methods for thiophene synthesis to avoid the cost and potential toxicity of transition metal catalysts. chim.itorganic-chemistry.org These methods often rely on base-mediated or electrophile-induced cyclizations.

One approach involves the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, which can be generated in situ. mdpi.comresearchgate.net Another strategy is the iodocyclization of sulfur-containing alkynes, which provides a direct route to iodine-containing thiophenes. mdpi.com The reaction of 1,3-diynes with sodium sulfide (Na2S) in a mixture of DMF and water can also produce substituted thiophenes. researchgate.net Furthermore, the dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) offers a metal-free pathway to a variety of substituted thiophenes. organic-chemistry.orgacs.org

The table below highlights some metal-free approaches to thiophene synthesis.

Reagent/ConditionSubstrateProductSolventTemperatureYieldReference
Base (e.g., KSAc then base)4-en-1-yn-3-yl acetates2,4-Disubstituted Thiophenes--- mdpi.com
I2Sulfur-containing alkynesIodinated Thiophenes--- mdpi.com
Na2S1,3-DiynesSubstituted ThiophenesDMF/H2O25-80 °C72-99% researchgate.net
Elemental Sulfur (S8)AlkynolsSubstituted Thiophenes--Good organic-chemistry.orgacs.org

Cross-Coupling Strategies for Substituent Introduction on Thiophene Scaffolds

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted thiophenes, offering mild and efficient pathways to a diverse range of derivatives. These reactions typically involve the coupling of a thiophene electrophile, such as a halothiophene, with an organometallic nucleophile in the presence of a metal catalyst, most commonly palladium or nickel complexes. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and regioselectivity, making these methods indispensable for modern organic synthesis.

Palladium-catalyzed reactions are among the most widely used methods for the functionalization of thiophenes due to their high efficiency, functional group tolerance, and predictable regioselectivity. rsc.orgresearchgate.netbenthamdirect.com These reactions provide robust protocols for the preparation of a variety of thiophene derivatives. jcu.edu.au

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. harvard.edulibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used in the synthesis of conjugated olefins, styrenes, and biphenyls. harvard.edu It is particularly valuable for introducing aryl and alkyl groups onto the thiophene ring due to the stability, low toxicity, and commercial availability of many boronic acids and their esters. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base, often in a biphasic solvent system. harvard.edu The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the thiophene halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Recent advancements have focused on developing more efficient catalytic systems, including the use of specialized ligands that enhance catalyst activity and stability. For instance, the use of bulky and electron-rich phosphine ligands can significantly improve the efficiency of the coupling. libretexts.org Micellar catalysis has also emerged as a green chemistry approach, allowing the reaction to be performed in water under mild conditions. mdpi.comunimib.it

Table 1: Examples of Suzuki-Miyaura Coupling on Thiophene Scaffolds

Thiophene SubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)
2-Bromothiophene (B119243)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/WaterHigh
3-Bromothiophene2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/Waterup to 98
2,5-DibromothiopheneArylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water69-93
3-BromothiopheneCyclopropylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water77-93

This table is generated based on data from various sources. researchgate.netmdpi.comnih.govsemanticscholar.org

The Kumada coupling reaction provides a powerful method for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. jcu.edu.auwikipedia.org This reaction is particularly useful for the incorporation of alkyl chains onto thiophene rings. jcu.edu.au The use of Grignard reagents, which are strong nucleophiles, allows for the coupling of a wide range of alkyl groups, from simple to more complex chains. jcu.edu.au

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the halothiophene, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to give the desired alkylated thiophene. wikipedia.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. Careful selection of the catalyst and reaction conditions is crucial to achieve high yields and selectivity. jcu.edu.auorganic-chemistry.org

Table 2: Representative Kumada Coupling Reactions for Alkylation of Thiophenes

Thiophene SubstrateGrignard ReagentCatalystSolventYield (%)
2-BromothiopheneAlkyl-MgBrNi(dppp)Cl₂Diethyl ether/THF>90
3-BromothiopheneAryl-MgBrNi(dppp)Cl₂Diethyl ether~50
HalothiopheneLong-chain Alkyl-MgBrNi(dppe)Cl₂THFHigh
2-Bromo-3-alkylthiopheneAryl-MgBrPd(PPh₃)₄THFNot specified

This table is generated based on data from various sources. jcu.edu.aursc.org

The Stille coupling is a palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for creating carbon-carbon bonds and is compatible with a wide array of functional groups, a key advantage over some other coupling methods. organic-chemistry.orglibretexts.org Organostannanes are stable to air and moisture, and many are commercially available or readily synthesized. wikipedia.org

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org Despite this, its broad scope and functional group tolerance make it a valuable tool in organic synthesis, particularly for the construction of complex molecules containing thiophene moieties. wiley-vch.deresearchgate.net

Table 3: Examples of Stille Coupling on Thiophene Derivatives

Thiophene SubstrateOrganostannaneCatalystAdditiveSolventYield (%)
2,3-DibromothiopheneVinylstannanePd(PPh₃)₄NoneTHFNot specified
Aryl HalideThienylstannanePd(OAc)₂/DabcoNoneDMFHigh
2-BromothiopheneArylstannanePd(PPh₃)₄LiClDioxaneHigh
Thienyl ThioetherArylstannanePd(0)/Cu(I)NoneNMPModerate to High

This table is generated based on data from various sources. researchgate.netorganic-chemistry.orgresearchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is the most common method for the synthesis of arylalkynes and conjugated enynes. gelest.com It is widely used for the direct introduction of alkynyl groups onto the thiophene ring, providing access to important building blocks for materials with interesting electronic and optical properties. nih.govchemicalpapers.com

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a variety of functional groups. wikipedia.org The proposed mechanism involves a palladium catalytic cycle and a copper catalytic cycle. The palladium catalyst undergoes oxidative addition with the thiophene halide, while the copper acetylide, formed from the terminal alkyne and the copper salt, undergoes transmetalation with the palladium complex. Subsequent reductive elimination yields the alkynylated thiophene. researchgate.net

Table 4: Sonogashira Coupling for the Alkynylation of Thiophenes

Thiophene SubstrateAlkyneCatalyst SystemBaseSolventYield (%)
IodothiopheneTerminal AlkynesPd/C-CuI-PPh₃Et₃NWaterGood
2-BromothiophenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFHigh
3-IodothiopheneTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTolueneHigh
2,5-DibromothiopheneEthynylbenzenePdCl₂(PPh₃)₂/CuITriethylamineTriethylamineNot specified

This table is generated based on data from various sources. researchgate.netnih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods for the functionalization of thiophene scaffolds. rsc.org Nickel catalysts can often couple a wider range of electrophiles, including less reactive aryl chlorides, and can exhibit unique reactivity and selectivity. researchgate.netuni-regensburg.de These reactions are particularly prominent in Kumada catalyst-transfer polycondensation for the synthesis of conjugated polymers. rsc.org

Nickel-catalyzed versions of Suzuki and Kumada couplings are well-established. rsc.orgresearchgate.net For instance, nickel catalysts have been successfully employed in the Suzuki-Miyaura coupling of bromothiophenes with arylboronic acids, often proceeding with high efficiency and without the need for expensive ligands. researchgate.net In Kumada couplings, nickel catalysts are frequently the catalysts of choice for the reaction of Grignard reagents with halothiophenes, enabling the efficient synthesis of alkylated and arylated thiophenes. jcu.edu.auwikipedia.orgrsc.org The development of nickel-catalyzed direct arylation polymerization represents a significant advancement, offering a more atom-economical approach to thiophene-based polymers. nih.gov

Table 5: Examples of Nickel-Catalyzed Cross-Coupling Reactions on Thiophenes

Reaction TypeThiophene SubstrateCoupling PartnerCatalystBase/AdditiveSolventYield (%)
Suzuki-MiyauraBromothiopheneArylboronic acidNi(cod)₂K₂CO₃DESExcellent
Kumada2-Bromo-3-substituted thiophene- (Deprotonative polycondensation)Ni(PPh₃)Cl₂TMPMgCl·LiClTHFNot specified
KumadaHalothiopheneAlkyl Grignard ReagentNi(dppp)Cl₂-Diethyl ether/THF>90
Direct Arylation PolymerizationDi- and tri-thiophenePoly(hetero)aryl halidesNickel(II) bipyridineLiHMDSNot specified34-99

This table is generated based on data from various sources. jcu.edu.aursc.orgresearchgate.netnih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a significant tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are often favored due to the lower cost and toxicity of copper catalysts compared to their palladium counterparts. In the context of thiophene chemistry, copper catalysis can be employed for the direct C-H functionalization or coupling with organometallic reagents.

A developed method involves the copper-catalyzed oxidative C–H/C–H cross-coupling of benzamides and thiophenes, demonstrating broad substrate scope and tolerance for various functional groups rsc.org. This approach allows for the direct arylation of the thiophene ring. While not a direct synthesis of the chloropropyl-substituted target, it illustrates the utility of copper in functionalizing the thiophene core. The mechanism typically involves a copper catalyst that facilitates the coupling between the two C-H bonds, often with the assistance of a directing group on one of the substrates rsc.org.

Another key application is in C-S cross-coupling reactions. Efficient and practical methods for the coupling of thiols with aryl iodides using a Cu(I) catalyst have been reported, proceeding smoothly even in polar protic solvents and without the need for complex ligands rsc.org. Kinetic and computational studies suggest that the reaction may proceed via a catalytically competent intermediate, [Cu(SR)₂]⁻, formed by the coordination of the thiolate to the copper(I) center rsc.org. Such methodologies are fundamental in creating more complex sulfur-containing heterocyclic structures.

The table below summarizes representative conditions for copper-catalyzed reactions involving thiophene and related substrates, illustrating the versatility of this approach.

Catalyst SystemReactantsSolventConditionsProduct TypeReference
CuCN·2LiClOrganozinc Reagents & 1-HaloalkynesTHF-78 °C to RTInternal Alkynes nih.gov
Cu(I) catalystThiophenols & Aryl IodidesPolar protic solventsLigand-freeDiaryl Sulfides rsc.org
Copper catalystBenzamides & ThiophenesNot specifiedOxidative C-H/C-H coupling2-Thienylbenzoic acids rsc.org

Nucleophilic Substitution Reactions for Chloropropyl Chain Integration

Nucleophilic substitution is a fundamental reaction class for introducing functional groups onto aromatic and heteroaromatic rings. In the thiophene series, nucleophilic aromatic substitution (SNAr) occurs more readily than on corresponding benzene (B151609) compounds, with reactivity being at least 1000 times greater uoanbar.edu.iq. This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals uoanbar.edu.iq. The reaction is particularly favored when the thiophene ring is activated by electron-withdrawing groups researchgate.netnih.gov.

Introduction of the Chloropropyl Moiety via Nucleophilic Attack on Halogenated Thiophene Intermediates

The integration of the 3-chloropropyl side chain onto a thiophene ring can be achieved via nucleophilic attack on a suitable thiophene intermediate. A common strategy involves the reaction of an organometallic reagent derived from 1-bromo-3-chloropropane (e.g., a Grignard or organolithium reagent) with a halogenated thiophene, such as 2,5-dibromothiophene.

The mechanism follows a standard SNAr pathway where a nucleophile attacks a carbon atom of the thiophene ring that bears a leaving group (like a halogen). This initial addition forms a negatively charged intermediate σ-complex (Meisenheimer adduct). The aromaticity is subsequently restored by the elimination of the leaving group nih.gov. For the synthesis of this compound, a selective reaction is required. This can be accomplished by reacting 2,5-dibromothiophene with one equivalent of a suitable nucleophile, such as (3-chloropropyl)magnesium bromide, under carefully controlled conditions to favor monosubstitution.

The table below illustrates the general concept with examples of nucleophilic substitution on thiophene derivatives.

Thiophene SubstrateNucleophileConditionsProductReference
2-methoxy-3-X-5-nitrothiophenesPyrrolidineComputational Study2-(pyrrolidin-1-yl)-3-X-5-nitrothiophene nih.gov
2-bromo-5-nitrothiopheneVarious NucleophilesNot specified2-substituted-5-nitrothiophene uoanbar.edu.iq
Halogenated ThiophenesOrganozinc ReagentsCu(I) CatalysisFunctionalized Thiophenes nih.gov

Advanced Synthetic Strategies and Green Chemistry Protocols

In recent years, synthetic chemistry has increasingly focused on developing advanced strategies that are not only efficient but also environmentally benign. These "green chemistry" protocols aim to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of thiophene derivatives, key advancements include microwave-assisted synthesis, the use of deep eutectic solvents, and the implementation of telescopic or one-pot reaction sequences.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By utilizing microwave irradiation, this method provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods rsc.orgresearchgate.net.

This technology has been successfully applied to the synthesis of various thiophene derivatives. For instance, a solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been developed for the rapid preparation of thiophene oligomers researchgate.netacs.org. In one example, quinquethiophene was obtained in just 11 minutes with a 74% yield researchgate.netacs.org. Similarly, 2-amino-thiophene-3-carboxylic derivatives have been synthesized in high yields (84–95%) under microwave irradiation in solvent-free conditions researchgate.net. These protocols offer a greener alternative by minimizing solvent use and energy consumption.

The following table compares reaction times and yields for conventional versus microwave-assisted synthesis of thiophene derivatives.

ReactionConventional MethodMicrowave-Assisted MethodYieldReference
Synthesis of QuaterthiopheneNot specified6 minutes65% researchgate.netacs.org
Synthesis of QuinquethiopheneNot specified11 minutes74% researchgate.netacs.org
Synthesis of 3-aminobenzo[b]thiophenes17 hours (at RT)15 minutes (at 90 °C)High rsc.org

Utilization of Deep Eutectic Solvents in Thiophene Synthesis

Deep Eutectic Solvents (DESs) are a novel class of green solvents that are gaining significant attention as sustainable alternatives to volatile organic compounds (VOCs). DESs are mixtures of two or more components that, when combined, have a melting point significantly lower than that of the individual components mdpi.com. They are attractive due to their low cost, ease of preparation, biodegradability, low toxicity, and non-flammability mdpi.comresearchgate.net.

In thiophene synthesis, DESs can act as both the solvent and catalyst. A notable example is the synthesis of trisubstituted thiophenes and 3-iodothiophenes from 1-mercapto-3-yn-2-ols in a choline chloride/glycerol DES researchgate.net. This process proceeds in good to high yields under mild conditions. The strong hydrogen-bonding network within the DES is believed to play an active role in the chemical transformation mdpi.com. The use of DESs has also been explored for the extraction of thiophene from fuel mixtures, showcasing their potential in purification processes researchgate.net.

The table below lists some DES systems and their applications in thiophene chemistry.

DES CompositionApplicationTemperatureOutcomeReference
Choline chloride/Glycerol (ChCl/Gly)Synthesis of thiophenes from 1-mercapto-3-yn-2-ols50 °CGood to high yields researchgate.net
FeCl₃-based DESsSolvation of thiopheneNot specifiedComplete miscibility acs.org
ZnCl₂-based DESsSolvation of thiopheneNot specified1-10 wt% solubility acs.org
Sulfolane-based DESsExtraction of thiophene from n-heptaneNot specified35% extraction efficiency (single cycle) researchgate.net

Telescopic and One-Pot Synthesis Approaches

The synthesis of polysubstituted thiophenes is well-suited to one-pot methodologies. For instance, an efficient one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes has been developed from bromoenynes, involving a palladium-catalyzed C-S bond formation followed by a heterocyclization reaction scispace.com. Another novel one-pot approach for tetrasubstituted thiophenes is based on the in-situ generation and intramolecular cyclization of sulfur ylide-like intermediates nih.gov. These methods provide rapid access to complex thiophene structures from simple starting materials, showcasing the power of one-pot synthesis in modern organic chemistry researchgate.net.

The table below outlines a representative one-pot synthesis sequence for a thiophene derivative.

Starting MaterialsReagents Added SequentiallyFinal ProductKey AdvantagesReference
Bromoenynes1. Hydrogen sulfide surrogate (e.g., HSTIPS), Pd catalyst, base. 2. TBAF or Cs₂CO₃. 3. Electrophile (optional).Highly substituted thiophenesAvoids intermediate isolation, high efficiency. scispace.com
Isothiocyanates, 1,3-dicarbonyl compounds, α-haloketones1. Base (for thiolate formation). 2. S-alkylation and in-situ cyclization.2-amino-5-(heterocyclic)thiophenesMetal-free, mild conditions. nih.gov

Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The thiophene ring is generally more reactive than benzene (B151609) in EAS reactions due to the ability of the sulfur atom to stabilize the intermediate carbocation, also known as an arenium ion or sigma complex. pearson.comlibretexts.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The presence of substituents on the thiophene ring significantly influences the rate and regioselectivity of subsequent electrophilic substitution reactions. In 2-bromo-5-(3-chloropropyl)thiophene, the bromine atom and the 3-chloropropyl group exert competing electronic and steric effects.

The bromine atom at the 2-position is an electron-withdrawing group via induction, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. In the case of a 2-substituted thiophene, the "para" position is the 5-position, and the "ortho" positions are the 3- and (less favorably) the 1-position (sulfur). Since the 5-position is already occupied, the directing effect of the bromine would primarily influence substitution at the 3-position.

Conversely, the 3-chloropropyl group at the 5-position is an alkyl group, which is generally considered to be weakly electron-donating and thus activating. Alkyl groups typically direct incoming electrophiles to the ortho and para positions. For a 5-substituted thiophene, the "ortho" positions are the 4- and (less favorably) the 1-position (sulfur), and the "para" position is the 2-position, which is already substituted with bromine.

Nucleophilic Substitution Reactions

This compound possesses two different carbon-halogen bonds, each with a distinct reactivity profile towards nucleophiles.

The carbon-bromine (C-Br) bond on the thiophene ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, which are absent in this molecule. However, this C-Br bond is susceptible to cleavage and substitution via metal-catalyzed cross-coupling reactions, which are discussed in section 3.3. It can also be involved in metal-halogen exchange reactions. jcu.edu.au

The carbon-chlorine (C-Cl) bond in the 3-chloropropyl side chain is part of a primary alkyl halide. This bond is susceptible to nucleophilic substitution reactions (SN2) by a variety of nucleophiles. The reactivity of this bond is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

In nucleophilic substitution reactions, the C-Cl bond in the chloropropyl side chain is significantly more reactive than the C-Br bond on the thiophene ring. This is because the C(sp3)-Cl bond is more readily broken in SN2 reactions than the C(sp2)-Br bond of the aryl halide. The C-Br bond is stronger due to the partial double bond character arising from resonance with the thiophene ring.

The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F. msu.edu This trend is governed by a combination of bond strength and the leaving group ability of the halide ion. chemguideforcie.co.uk Although bromine is generally a better leaving group than chlorine, the difference in hybridization of the carbon atom to which they are attached (sp2 for bromine and sp3 for chlorine) is the dominant factor in this case.

This differential reactivity allows for selective functionalization of the chloropropyl side chain without affecting the bromine atom on the thiophene ring under appropriate nucleophilic substitution conditions.

Table 1: Comparison of Carbon-Halogen Bond Reactivity in this compound

Bond TypeCarbon HybridizationTypical ReactionRelative Reactivity towards Nucleophiles
C-Brsp2Metal-catalyzed cross-couplingLow
C-Clsp3SN2High

Metal-Catalyzed Coupling Reactivity Beyond Direct Substitution

The C-Br bond at the 2-position of the thiophene ring is a valuable handle for constructing more complex molecules through various metal-catalyzed cross-coupling reactions. jcu.edu.auresearchgate.net These reactions have become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Common examples of such reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromothiophene with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govresearchgate.net This is a widely used method for the synthesis of biaryl and polyaryl compounds.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the bromothiophene with an organostannane reagent. jcu.edu.au

Kumada Coupling: This nickel- or palladium-catalyzed reaction utilizes a Grignard reagent as the coupling partner.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the bromothiophene with a terminal alkyne to form an alkynylthiophene. uni-muenchen.de

Direct Arylation: In some cases, C-H activation of another aromatic or heteroaromatic species can be coupled with the bromothiophene, although regioselectivity can be a challenge. researchgate.net

These coupling reactions typically proceed with high selectivity for the C-Br bond over the C-Cl bond of the side chain, further highlighting the differential reactivity of the two halogen atoms. nih.gov This selectivity allows for a modular approach to the synthesis of complex thiophene derivatives, where the side chain can be modified via nucleophilic substitution and the thiophene core can be functionalized through metal-catalyzed cross-coupling.

Table 2: Common Metal-Catalyzed Coupling Reactions for 2-Aryl-Halogen Bonds

Reaction NameCatalystCoupling PartnerBond Formed
Suzuki-MiyauraPalladiumOrganoboronC-C
StillePalladiumOrganostannaneC-C
KumadaNickel or PalladiumGrignard ReagentC-C
SonogashiraPalladium/CopperTerminal AlkyneC-C (alkynyl)

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromo-5-(3-chloropropyl)thiophene, both ¹H and ¹³C NMR provide definitive evidence for its structure by analyzing the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by the electronic effects of the adjacent substituents. rsc.orgmodgraph.co.uk The two protons on the thiophene (B33073) ring are expected to appear as distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm), a result of coupling to each other. The electron-withdrawing bromine atom and the alkyl substituent deshield these protons. The proton at the C4 position, situated between the two substituents, would likely resonate at a slightly different field than the proton at the C3 position.

The propyl chain protons present a more complex pattern. The methylene (B1212753) group adjacent to the thiophene ring (C1') would appear as a triplet, deshielded by the aromatic ring. The central methylene group (C2') would likely be a multiplet (specifically, a sextet) due to coupling with the two adjacent, non-equivalent methylene groups. The methylene group bonded to the chlorine atom (C3') would be the most deshielded of the aliphatic protons, appearing as a triplet due to the electronegativity of the chlorine atom.

¹³C NMR spectroscopy provides complementary information, identifying all unique carbon atoms in the molecule. oup.comoregonstate.edu The thiophene ring carbons would have characteristic shifts, with the carbon atom bonded to bromine (C2) being significantly affected. The carbon atom attached to the propyl chain (C5) and the two unsubstituted ring carbons (C3 and C4) would also exhibit distinct signals. researchgate.netoup.com The three different carbon atoms of the propyl chain would be clearly resolved in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on thiophene rings. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H36.8 - 7.2 (d)-
H46.7 - 7.1 (d)-
H1'2.9 - 3.2 (t)-
H2'2.0 - 2.3 (m)-
H3'3.5 - 3.8 (t)-
C2-110 - 115
C3-128 - 132
C4-126 - 130
C5-145 - 150
C1'-30 - 35
C2'-32 - 37
C3'-43 - 48

d = doublet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), gives this compound a highly characteristic molecular ion (M⁺) cluster. This unique isotopic pattern (M, M+2, M+4) provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula, C₇H₈BrClS.

The fragmentation of the molecular ion under electron ionization (EI) conditions is predictable and provides further structural confirmation. miamioh.eduyoutube.com The weakest bonds are typically the most susceptible to cleavage. Common fragmentation pathways for this molecule would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [M - Cl]⁺, which would still show the characteristic 1:1 isotopic pattern for bromine.

Loss of a bromine radical (•Br): This would lead to a fragment ion [M - Br]⁺, which would still exhibit the 3:1 isotopic pattern for chlorine. youtube.com

Alpha-cleavage: Breakage of the bond between the thiophene ring and the propyl chain, leading to a bromothienyl-methyl cation or a stable bromothiophene cation.

Cleavage of the propyl chain: Fragmentation can occur along the propyl chain, for example, leading to the loss of a chloromethyl radical (•CH₂Cl) or an ethyl radical (•C₂H₅). libretexts.org

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage are possible.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Notes
242/244/246[C₇H₈BrClS]⁺Molecular ion (M⁺) cluster
207/209[C₇H₈BrS]⁺Loss of Cl
163/165[C₇H₈ClS]⁺Loss of Br
177/179[C₅H₄BrS]⁺Cleavage of the propyl chain
43[C₃H₇]⁺Propyl cation

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. nii.ac.jp The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. researchgate.net

Key expected absorptions include:

Aromatic C-H stretching: A band or bands just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹, characteristic of the C-H bonds on the thiophene ring. nii.ac.jp

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹, arising from the C-H bonds of the propyl chain.

C=C stretching: Aromatic ring stretching vibrations for the thiophene ring are expected in the 1550-1400 cm⁻¹ region. iosrjournals.org

C-H bending: In-plane and out-of-plane bending vibrations for the thiophene C-H bonds appear in the 1250-700 cm⁻¹ region. iosrjournals.orgresearchgate.net The specific pattern of the out-of-plane bands can sometimes give information about the substitution pattern of the ring.

C-Cl stretching: A strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the carbon-chlorine bond.

C-Br stretching: A strong absorption, also in the fingerprint region, usually found at lower wavenumbers than the C-Cl stretch, between 600 and 500 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3050Medium-Weak
Aliphatic C-H Stretch2960 - 2850Medium-Strong
Aromatic C=C Stretch1550 - 1400Medium
C-H Bending (out-of-plane)900 - 700Strong
C-Cl Stretch800 - 600Strong
C-Br Stretch600 - 500Strong

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of organic compounds like 2-Bromo-5-(3-chloropropyl)thiophene.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govresearchgate.net For this compound, DFT calculations would determine the energies of these orbitals and the magnitude of the energy gap, providing insight into its potential reactivity in chemical processes. The distribution of the HOMO and LUMO across the thiophene (B33073) ring, the bromine atom, the chlorine atom, and the propyl chain would reveal the most probable sites for electrophilic and nucleophilic attack.

Electronic Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates how easily a molecule's electron cloud can be polarized. "Soft" molecules tend to be more reactive.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

A theoretical study on this compound would involve calculating these parameters to predict its stability and reactivity profile in comparison to other related thiophene derivatives.

Fukui Indices: These are used to determine which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The indices are calculated from the changes in electron density when an electron is added to or removed from the molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution within a molecule. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would visualize the electron-rich areas around the sulfur and halogen atoms and the electron-deficient regions, guiding predictions about its interaction with other reagents.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β). A high hyperpolarizability value, often associated with molecules that have significant charge transfer characteristics and a small HOMO-LUMO gap, suggests potential for NLO applications. A computational analysis of this compound would assess its potential as an NLO material.

Elucidation of Reaction Pathways and Transition States via Computational Modeling

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as Suzuki coupling or other cross-coupling reactions common for halogenated thiophenes, DFT calculations can determine the activation energies required to overcome the transition state barriers. mdpi.com This information is invaluable for understanding reaction mechanisms and optimizing experimental conditions for desired outcomes.

Molecular Modeling of Intermolecular Interactions, including Halogen Bonding

The bromine and chlorine atoms on this compound can participate in specific non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base (an electron-rich site). researchgate.net Computational methods like Møller–Plesset perturbation theory (MP2) and DFT can be used to model these interactions. cancer.gov Such studies would analyze the geometry and energy of dimers or larger clusters of the molecule to understand how it might self-assemble or interact with other molecules in the solid state or in solution. These interactions can significantly influence the material's bulk properties.

Charge Transport Calculations and Carrier Mobility Predictions in Derived Systems

Computational chemistry and theoretical studies are pivotal in predicting and understanding the electronic properties of novel organic semiconductor materials. For systems derived from this compound, such studies would be essential in evaluating their potential for applications in electronic devices. However, a comprehensive search of publicly available scientific literature reveals a notable absence of specific charge transport calculations or carrier mobility predictions for polymers or molecular systems directly derived from this compound.

While direct computational data for this specific compound is not available, the general principles of such studies on related polythiophene derivatives can provide a framework for understanding the theoretical approach that would be employed. These studies typically utilize quantum chemistry methods, such as Density Functional Theory (DFT), to model the electronic structure of the material.

Theoretical investigations into the electronic properties of substituted polythiophenes have shown that the nature of the substituent group can significantly influence the material's bandgap and charge transport characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In the case of a polymer derived from this compound, the 3-chloropropyl side chain would be a key determinant of the polymer's conformational and electronic properties.

The charge carrier mobility, a critical parameter for any semiconductor, is often predicted using models like the space-charge limited current (SCLC) model in conjunction with computational data. These predictions rely on calculating the reorganization energy and the electronic coupling between adjacent molecules or polymer chains. The flexibility and electron-withdrawing nature of the 3-chloropropyl side chain would be expected to play a significant role in the intermolecular packing and, consequently, the charge transport efficiency.

In the absence of specific research on this compound derivatives, it is not possible to provide detailed research findings or data tables on their charge transport properties. The scientific community has yet to publish computational studies focusing on this particular molecular building block.

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